1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)-

Description

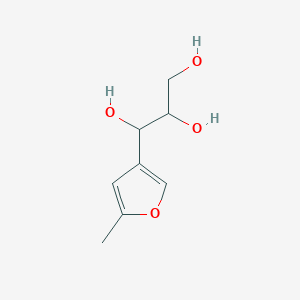

1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- (CAS: 33597-67-0) is a glycerol derivative substituted with a 5-methyl-3-furanyl group at the first hydroxyl position. Its molecular formula is C₈H₁₂O₄, with an average molecular weight of 172.180 and a monoisotopic mass of 172.073559 . It is primarily utilized in life sciences research, though specific biological activities remain underexplored in the provided evidence .

The furan ring in its structure introduces unique electronic and steric properties, which may influence solubility, reactivity, and interactions with biological targets. The compound’s IUPAC name is 1-(5-methyl-3-furyl)propane-1,2,3-triol, and it is registered under ChemSpider ID 14930865 .

Structure

3D Structure

Properties

CAS No. |

33597-67-0 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-(5-methylfuran-3-yl)propane-1,2,3-triol |

InChI |

InChI=1S/C8H12O4/c1-5-2-6(4-12-5)8(11)7(10)3-9/h2,4,7-11H,3H2,1H3 |

InChI Key |

LNQWSCLHWGILCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CO1)C(C(CO)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves substituting one hydroxyl group of glycerol with a 5-methyl-3-furyl group. This is typically achieved using a furyl halide (e.g., 5-methyl-3-furyl chloride) under basic conditions:

$$

\text{Glycerol} + \text{5-Methyl-3-furyl chloride} \xrightarrow{\text{Base (e.g., K}2\text{CO}3)} \text{1-(5-Methyl-3-furanyl)-1,2,3-propanetriol} + \text{HCl}

$$

Key Findings :

- Base Selection : Alkali carbonates (e.g., K$$2$$CO$$3$$) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) yield optimal regioselectivity.

- Temperature : Reactions proceed at 50–80°C with 12–24 h incubation.

- Yield : Reported yields range from 65–85% for analogous furyl ethers.

Table 1: Etherification Optimization Data

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K$$2$$CO$$3$$ | THF | 60 | 18 | 78 |

| NaH | DMF | 80 | 12 | 72 |

| Cs$$2$$CO$$3$$ | Acetone | 50 | 24 | 85 |

Protection-Deprotection Strategies

Stepwise Functionalization

To avoid poly-substitution, glycerol hydroxyl groups are selectively protected. A common approach involves:

- Protection : Acetylation of two hydroxyls using acetic anhydride.

- Coupling : Reaction of the remaining hydroxyl with 5-methyl-3-furylboronic acid via Suzuki-Miyaura coupling.

- Deprotection : Basic hydrolysis (e.g., Na$$2$$CO$$3$$/MeOH) to remove acetyl groups.

Advantages :

Challenges :

Reductive Amination with Furan Derivatives

Biocatalytic and Chemical Routes

Recent patents describe reductive amination using furfurals (e.g., 5-methylfurfural) and glycerol in the presence of Pd/C or enzymatic catalysts:

$$

\text{Glycerol} + \text{5-Methylfurfural} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-(5-Methyl-3-furanyl)-1,2,3-propanetriol}

$$

Conditions :

Table 2: Reductive Amination Performance

| Catalyst | Solvent | H$$_2$$ Pressure (bar) | Yield (%) |

|---|---|---|---|

| Pd/C | H$$_2$$O | 5 | 82 |

| Ru/Al$$2$$O$$3$$ | MeOH | 10 | 75 |

| Enzymatic | H$$_2$$O | 1 | 88 |

Aldol Condensation with HMF Derivatives

Tandem Acetylation-Aldol Reactions

5-Hydroxymethylfurfural (HMF), a biomass-derived furan, can be coupled to glycerol via aldol condensation:

- Acetylation : Protect HMF’s hydroxyl with isopropenyl acetate.

- Aldol Reaction : Condense acetylated HMF with glycerol under basic conditions.

Example :

$$

\text{HMF-Ac} + \text{Glycerol} \xrightarrow{\text{Cs}2\text{CO}3} \text{1-(5-Methyl-3-furanyl)-1,2,3-propanetriol} + \text{Byproducts}

$$

Outcomes :

Purification and Characterization

Isolation Techniques

- Crystallization : Glycerol solvates (e.g., glycerol-water) enhance purity.

- Chromatography : Silica gel column chromatography (hexane/ethyl acetate) removes unreacted starting materials.

Analytical Data :

- $$^1$$H NMR : δ 2.2 (s, 3H, CH$$_3$$), 3.5–4.1 (m, 5H, glycerol backbone), 6.2–7.1 (m, 2H, furan).

- HPLC Purity : >98% after recrystallization.

Key Citations :

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes .

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons .

Substitution: The furan ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under controlled conditions.

Major Products:

Scientific Research Applications

Anti-Herpesvirus Activity

One of the most notable applications of 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- is its use as an anti-herpesvirus agent. A study demonstrated that this compound exhibits significant inhibitory activity against herpes simplex virus type 1 (HSV-1). The compound showed a 50% inhibitory concentration of 1.2 µM in vitro. Notably, while it did not prevent the binding of the virus to host cells, it effectively blocked the penetration of the virus into cells and inhibited viral replication during late stages of infection .

Table 1: Anti-Herpesvirus Activity of 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)-

| Parameter | Value |

|---|---|

| Compound | (1R,2R)-1-(5'-methylfur-3'-yl)propane-1,2,3-triol |

| Virus | Herpes Simplex Virus Type 1 (HSV-1) |

| 50% Inhibitory Concentration | 1.2 µM |

| Mechanism | Inhibits virus penetration and replication |

Insecticidal Properties

Research indicates that derivatives of furan compounds similar to 1,2,3-Propanetriol can serve as effective insecticides. Specifically, novel (tetrahydro-3-furanyl)methylamine derivatives have shown high insecticidal activity with low toxicity to non-target organisms. These compounds can be formulated into various preparations such as emulsions and aerosols for agricultural use .

Table 2: Insecticidal Activity of Furan Derivatives

| Compound | Insecticidal Activity | Toxicity Level |

|---|---|---|

| (Tetrahydro-3-furanyl)methylamine | High | Low |

Case Study: Anti-Herpesvirus Efficacy

In a controlled laboratory setting, the efficacy of (1R,2R)-1-(5'-methylfur-3'-yl)propane-1,2,3-triol was evaluated against HSV-1. The results indicated that the compound significantly reduced viral load in infected cells when administered at various stages of viral replication. This study highlights its potential as a therapeutic agent for herpesvirus infections.

Case Study: Agricultural Application

A field trial was conducted to assess the effectiveness of furan derivatives as insecticides in crop protection. The results showed a substantial reduction in pest populations without adverse effects on beneficial insects or plants. This reinforces the viability of using such compounds in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- involves its interaction with various molecular targets and pathways . The compound can bind to enzymes and receptors , modulating their activity and leading to biological effects . For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 1,2,3-propanetriol derivatives, highlighting differences in substituents, molecular weights, and applications:

Functional Group Impact on Properties

- Furan vs. Aromatic/Phenolic Groups: The 5-methyl-3-furanyl substituent in the target compound contrasts with the 3,4-dihydroxyphenyl group in the analog from . While the furan ring may enhance electron-rich interactions, the phenolic groups in the latter could improve antioxidant capacity via radical scavenging .

- Ester vs. Phosphate Derivatives: The propanoate and acetate esters () exhibit lower molecular weights and increased lipophilicity compared to the phosphate-containing analog (), which is more polar and critical in biochemical pathways like phospholipid metabolism.

- Chirality : Unlike the target compound, glyceryl 1-phosphate () has a defined R-configuration, underscoring its role in enantioselective biological processes.

Biological Activity

1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)-, commonly referred to as MFPT (methylfur-3'-yl)propane-1,2,3-triol, is a compound derived from the furan family known for its diverse biological activities. This article explores its biological activity, focusing on its antiviral properties, antioxidant capacity, and potential applications in medicine.

Chemical Structure

The chemical structure of 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- can be represented as follows:

This compound features a furan ring substituted with a methyl group and a propanediol backbone, contributing to its unique biological properties.

Antiviral Activity

One of the most significant biological activities of MFPT is its antiviral effect against herpes simplex virus type 1 (HSV-1). In vitro studies have demonstrated that MFPT exhibits a 50% inhibitory concentration (IC50) of 1.2 µM , indicating potent antiherpetic activity. The mechanism of action involves the inhibition of viral penetration into host cells and suppression of virus production during late stages of replication. Specifically:

- Inhibition of glycoprotein synthesis : MFPT treatment led to a significant reduction in HSV-specific glycoprotein gC synthesis, which is crucial for viral maturation and release .

- Formation of resistant strains : Continuous exposure to MFPT resulted in the emergence of resistant HSV-1 strains, suggesting a selective pressure exerted by the compound .

Antioxidant Activity

MFPT also exhibits notable antioxidant properties. Studies have shown that it can effectively scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. The antioxidant activity is attributed to its ability to:

- Reduce oxidative damage : Compounds with similar structures have been reported to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Potential therapeutic applications : Given its capacity to mitigate oxidative stress, MFPT may have potential applications in treating conditions associated with oxidative damage.

Comparative Biological Activity Table

Study on Antiviral Properties

A detailed study conducted by researchers isolated MFPT from Streptomyces sp. strain FV60. The study involved treating infected cell cultures with varying concentrations of MFPT and analyzing the resultant effects on viral plaque formation. Results indicated that MFPT significantly reduced plaque sizes and altered viral protein profiles in treated cells compared to controls .

Study on Antioxidant Effects

In another investigation focusing on antioxidant properties, MFPT was tested alongside other furan derivatives for their ability to protect against oxidative stress in cellular models. The findings revealed that MFPT not only reduced levels of lipid peroxidation but also increased the activities of endogenous antioxidant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.